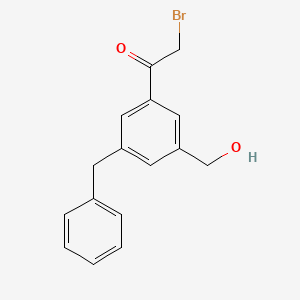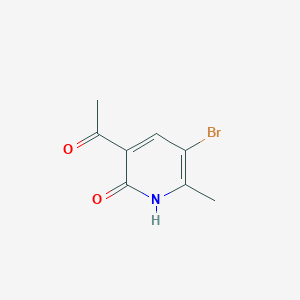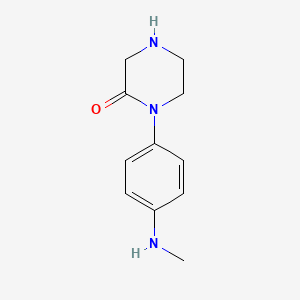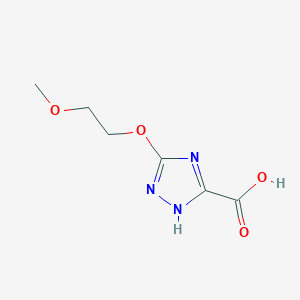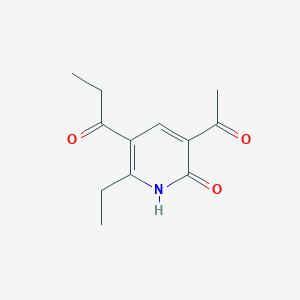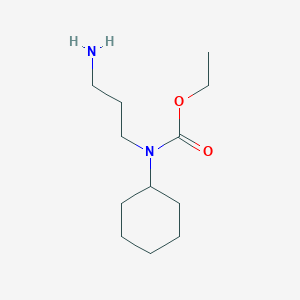
ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate is a chemical compound with a unique structure that combines an ethyl group, an aminopropyl chain, and a cyclohexylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate typically involves the reaction of ethyl chloroformate with N-(3-aminopropyl)-N-cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:
Step 1: Ethyl chloroformate is added dropwise to a solution of N-(3-aminopropyl)-N-cyclohexylamine in anhydrous dichloromethane.
Step 2: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Step 4: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-aminopropyl)-N-cyclohexylcarbamate oxides or hydroxyl derivatives.
Reduction: Formation of N-(3-aminopropyl)-N-cyclohexylamine or corresponding alcohols.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The aminopropyl chain and cyclohexylcarbamate moiety play crucial roles in determining the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate can be compared with other similar compounds, such as:
N-(3-aminopropyl)-N-cyclohexylcarbamate: Lacks the ethyl group, which may affect its reactivity and binding properties.
Ethyl N-(3-aminopropyl)-N-methylcarbamate: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic effects.
Ethyl N-(2-aminoethyl)-N-cyclohexylcarbamate: Has a shorter aminopropyl chain, which may influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
ethyl N-(3-aminopropyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H24N2O2/c1-2-16-12(15)14(10-6-9-13)11-7-4-3-5-8-11/h11H,2-10,13H2,1H3 |
Clave InChI |
SSLYBOALLIXJHE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(CCCN)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
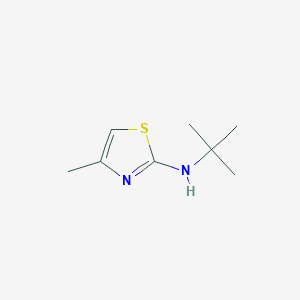
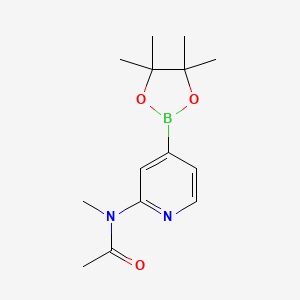
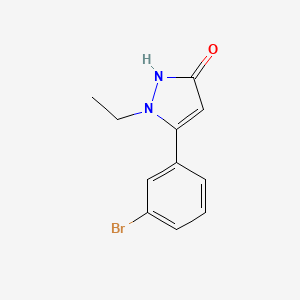
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
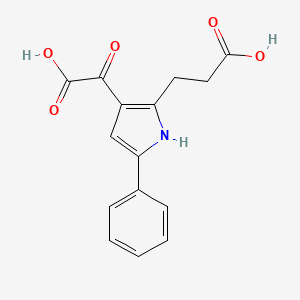
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
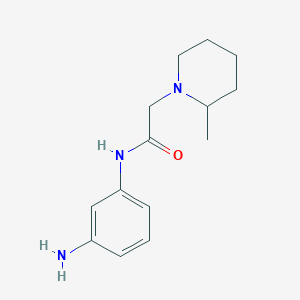
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
